Fenvalerate

Description

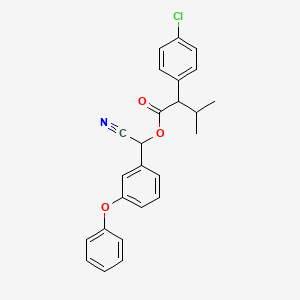

This compound is a carboxylic ester obtained by formal condensation between 2-(4-chlorophenyl)-3-methylbutyric acid and cyano(3-phenoxyphenyl)methanol. It has a role as a pyrethroid ester insecticide and a pyrethroid ester acaricide. It is a carboxylic ester, an aromatic ether and a member of monochlorobenzenes. It is functionally related to a 2-(4-chlorophenyl)-3-methylbutyric acid.

Agricultural, public health and animal husbandry insecticide.this compound is an insecticide. It is a mixture of four optical isomers which have different insecticidal activities. The 2-S alpha (or SS) configuration is the most insecticidally active isomer. This compound consists of about 23% of this isomer. (Wikipedia) this compound has been shown to exhibit steroidogenic function (A7791). this compound belongs to the family of Pyrethroids. These are organic compounds similar to the pyrethrins. Some pyrethroids containing a chrysanthemic acid esterified with a cyclopentenone (pyrethrins), or with a phenoxybenzyl.

synthetic pyrethroid; RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017940 | |

| Record name | Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenvalerate appears as a clear viscious yellow liquid with a mild odor. Used as broad spectrum insecticide., Yellow liquid; [HSDB] Yellow or brown viscous liquid; [ICSC] Formulated as emulsifiable concentrates, ultra-low volume concentrates, dust powders, and wettable powders; [INCHEM HSG], Solid, YELLOW OR BROWN VISCOUS LIQUID. | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenvalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 20 °C (g/L): acetone >450; chloroform >450; methanol >450; hexane 77, Moderately soluble in a range of organic solvents., In water, 2.4X10-2 mg/L at 22 °C (seawater), Solubility in water: none | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 at 23 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Xylene ... may be present in the concentrates ... . | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear yellow viscous liquid | |

CAS No. |

51630-58-1 | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51630-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenvalerate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051630581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyano (3-phenoxybenzyl)-2-(4-chlorophenyl)-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6MXZ39302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

39.5 - 53.7 °C | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Environmental Fate of Fenvalerate: A Technical Guide to Its Degradation Products in Soil and Water

Introduction: Fenvalerate in the Environment

This compound is a synthetic pyrethroid insecticide that has been widely used in agriculture to control a broad spectrum of insect pests on crops such as cotton, fruits, and vegetables.[1] As a non-systemic insecticide, it acts on contact and ingestion, exhibiting neurotoxicity in target organisms.[2] Despite its effectiveness, concerns over its environmental persistence and potential impact on non-target organisms have prompted extensive research into its fate in soil and water systems. This technical guide provides an in-depth analysis of the environmental degradation products of this compound, offering a resource for researchers, environmental scientists, and professionals in drug development and toxicology.

This compound is characterized by its low aqueous solubility and a high octanol-water partition coefficient, leading to its tendency to adsorb to soil and sediment particles.[3] While this reduces its potential for groundwater leaching, it contributes to its persistence in the topsoil layers. The degradation of this compound in the environment is a complex process governed by a combination of abiotic and biotic factors, leading to the formation of various degradation products. Understanding the identity and behavior of these products is crucial for a comprehensive assessment of the environmental risk associated with this compound use. In general, the degradation processes that occur in the environment lead to the formation of less toxic products.[3]

Part 1: Degradation Pathways of this compound

The environmental degradation of this compound proceeds primarily through three main pathways: hydrolysis, photodegradation, and microbial degradation. These pathways can occur concurrently, with their relative importance depending on environmental conditions such as pH, sunlight intensity, temperature, and microbial activity.

Hydrolysis

Hydrolysis of the ester linkage is a key step in the degradation of this compound. This process involves the cleavage of the ester bond that connects the acid and alcohol moieties of the molecule. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.

The primary products of this compound hydrolysis are:

-

2-(4-chlorophenyl)isovaleric acid (CPIA)

-

α-cyano-3-phenoxybenzyl alcohol

α-cyano-3-phenoxybenzyl alcohol is relatively unstable and can be further oxidized to 3-phenoxybenzoic acid (3-PBA) .

Photodegradation

This compound is susceptible to degradation upon exposure to sunlight, a process known as photodegradation or photolysis. This process can occur on soil surfaces, in water, and on plant leaves. Photodegradation involves a series of complex reactions, including photoisomerization, decarboxylation, and cleavage of the ester and diphenyl ether linkages.

Key photodegradation products of this compound include:

-

Decarboxylated this compound

-

3-phenoxybenzoic acid (3-PBA)

-

2-(4-chlorophenyl)isovaleric acid (CPIA)

-

Various other minor photoproducts resulting from rearrangements and further breakdown of the initial products.

The half-life of this compound due to photodegradation can range from a few days to several weeks, depending on the intensity of solar radiation and the matrix in which it is present.[4]

Microbial Degradation

Microbial degradation is a critical pathway for the dissipation of this compound in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to be capable of degrading this compound. These microorganisms utilize this compound as a source of carbon and energy, breaking it down into simpler, less toxic compounds.

The initial and most crucial step in the microbial degradation of this compound is the cleavage of the ester bond by carboxylesterase enzymes. This enzymatic hydrolysis yields CPIA and α-cyano-3-phenoxybenzyl alcohol, which are then further metabolized through distinct pathways.

Several bacterial strains have been identified as efficient degraders of this compound, including species of Bacillus, Pseudomonas, and Citrobacter.[5][6][7] For instance, Bacillus flexus strain XJU-4 has been shown to degrade this compound by hydrolyzing the ester linkage to form 3-phenoxybenzoate, which is further metabolized to phenol and protocatechuate.[8] Similarly, Citrobacter freundii CD-9 can degrade approximately 88% of this compound within 72 hours under optimal conditions.[5][9]

The microbial degradation pathway of this compound can be visualized as follows:

Sources

- 1. fisheriesjournal.com [fisheriesjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and fate of this compound and esthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biodegradation and metabolic pathway of this compound by Citrobacter freundii CD-9 [agris.fao.org]

- 6. Biodegradation and metabolic pathway of this compound by Citrobacter freundii CD-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. Aerobic degradation of this compound by a Gram-positive bacterium, Bacillus flexus strain XJU-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Neurotoxicity Mechanism of Fenvalerate in Non-Target Aquatic Organisms

Abstract

Fenvalerate, a synthetic pyrethroid insecticide, is extensively used in agriculture to control a wide range of insect pests. However, its runoff into aquatic ecosystems poses a significant threat to non-target organisms, particularly fish and aquatic invertebrates. This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms underlying this compound-induced neurotoxicity in these species. The primary mechanism of action involves the disruption of voltage-gated sodium channels (VGSCs) in neuronal membranes, leading to prolonged channel opening and persistent neuronal excitation. This initial event triggers a cascade of secondary cellular dysfunctions, including excitotoxicity, calcium dysregulation, and the generation of reactive oxygen species (ROS), culminating in oxidative stress. The ensuing cellular damage disrupts neurotransmitter systems and ultimately activates apoptotic pathways, leading to neuronal cell death. This guide details the experimental protocols for assessing these neurotoxic endpoints and presents the intricate signaling pathways involved, offering a critical resource for researchers, environmental toxicologists, and regulatory bodies.

Introduction: this compound and its Ecological Significance

Chemical Profile of this compound

This compound is a Type II synthetic pyrethroid insecticide, characterized by the presence of an α-cyano group in its structure.[1] It is a racemic mixture of four stereoisomers, with the (2S, αS) isomer exhibiting the highest insecticidal activity.[2] Its chemical name is (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate.[3] Due to its lipophilic nature, this compound has low solubility in water but high solubility in organic solvents, which contributes to its persistence in sediments and bioaccumulation in aquatic organisms.[2]

Environmental Fate and Exposure in Aquatic Ecosystems

Agricultural application is the primary source of this compound contamination in aquatic environments.[4] Through spray drift and surface runoff, it enters rivers, lakes, and estuaries, where it can be detected in water and sediment.[5] While this compound can degrade through photoactivity and microbial action, its persistence in sediments poses a long-term risk to benthic and pelagic organisms.[2] Aquatic organisms can absorb this compound through their gills, and due to a reduced capacity to metabolize and excrete the compound, they are highly susceptible to its toxic effects even at low concentrations.[3][6]

Overview of Neurotoxic Effects in Non-Target Aquatic Organisms

This compound is extremely toxic to a wide range of aquatic organisms, including fish, crustaceans, and amphibians.[2] The 96-hour lethal concentration (LC50) values for fish can be in the low microgram-per-liter range.[7] Exposure to sublethal concentrations can induce a variety of neurotoxic effects, leading to significant behavioral abnormalities such as erratic swimming, respiratory distress, and impaired feeding.[4] These behavioral changes are outward manifestations of the underlying neuronal damage caused by the insecticide.[4]

Primary Mechanism of Action: Disruption of Neuronal Signaling

The Critical Role of Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in neurons.[8][9] They are composed of a large α-subunit, which forms the ion pore, and one or more auxiliary β-subunits.[8] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[8][9] The S4 segment in each domain acts as the voltage sensor, while the S5-S6 segments form the pore lining.[8][9]

This compound's Interaction with VGSCs

This compound, like other pyrethroids, exerts its primary neurotoxic effect by binding to VGSCs.[2] The binding site is thought to be located in a hydrophobic pocket formed by the S6 transmembrane segments of domains II and III and the S4-S5 linker of domain III.[9][10] This interaction traps the channel in a modified open state.[11]

The binding of this compound to VGSCs dramatically alters their gating kinetics.[1] It slows both the activation and inactivation of the sodium current, leading to a prolonged influx of sodium ions during membrane depolarization.[1] This results in a persistent depolarization of the neuronal membrane, causing hyperexcitability and repetitive firing of action potentials.[11] This sustained neuronal activity is the initial trigger for the cascade of events leading to neurotoxicity.

Experimental Workflow: Patch-Clamp Electrophysiology for Assessing VGSC Function

Patch-clamp electrophysiology is the gold standard for studying the effects of neurotoxicants on ion channel function. This technique allows for the direct measurement of ionic currents flowing through individual channels or across the entire cell membrane.

-

Cell Preparation: Isolate primary neurons from the brain or spinal cord of the target aquatic organism (e.g., zebrafish, rainbow trout). Alternatively, use a suitable neuronal cell line.

-

Electrode Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm. Fill the pipette with an internal solution mimicking the intracellular ionic composition and containing a silver chloride wire.

-

Seal Formation: Under a microscope, carefully bring the micropipette into contact with the membrane of a single neuron. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell configuration: Apply a stronger pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

Single-channel configuration: Gently pull the pipette away from the cell to excise a small patch of membrane containing one or more ion channels.

-

-

Data Acquisition: Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting sodium currents.

-

This compound Application: Perfuse the recording chamber with a solution containing a known concentration of this compound and record the changes in sodium current properties.

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on parameters such as peak current amplitude, time to peak, and inactivation kinetics.

A typical result of this compound exposure in a whole-cell patch-clamp experiment would be a significant prolongation of the sodium current decay phase, indicating impaired channel inactivation. In single-channel recordings, an increase in the mean open time of the channel would be observed.

Sources

- 1. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. longdom.org [longdom.org]

- 4. saudijournals.com [saudijournals.com]

- 5. Frontiers | Exposure to this compound and tebuconazole exhibits combined acute toxicity in zebrafish and behavioral abnormalities in larvae [frontiersin.org]

- 6. Toxicity impact of this compound on the gill tissue of Oreochromis mossambicus with respect to biochemical changes utilizing FTIR and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (EHC 95, 1990) [inchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immobilization of sodium channel gating charge in crayfish giant axons by the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Silent Disruption: A Technical Guide to the Sublethal Behavioral Effects of Fenvalerate on Freshwater Fish

An In-depth Guide for Researchers, Toxicologists, and Aquatic Ecosystem Managers

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pervasive use of synthetic pyrethroid insecticides, such as fenvalerate, in global agriculture poses a significant threat to non-target aquatic organisms. While acute toxicity leading to mortality is a recognized concern, the sublethal effects on fish behavior can have profound and cascading consequences for individual fitness, population dynamics, and ecosystem stability. This technical guide provides a comprehensive overview of the sublethal behavioral and neurochemical impacts of this compound exposure on freshwater fish. By synthesizing current scientific understanding with detailed, field-proven experimental protocols, this document serves as a crucial resource for researchers investigating the ecotoxicological effects of pesticides. We delve into the molecular mechanisms of this compound neurotoxicity, outline robust methodologies for assessing a suite of behavioral endpoints—including swimming performance, anxiety, social behavior, and predator avoidance—and provide protocols for quantifying key neurochemical alterations. This guide is designed to empower researchers to conduct rigorous, reproducible studies that will ultimately inform more effective environmental risk assessments and conservation strategies.

Introduction: The Hidden Threat of this compound in Aquatic Ecosystems

This compound, a type II synthetic pyrethroid insecticide, is widely employed for its high efficacy against a broad spectrum of agricultural pests.[1] Its chemical properties, including lipophilicity, contribute to its persistence in sediment and bioaccumulation in aquatic organisms.[1] While lauded for its relatively low toxicity to mammals and birds, this compound is extremely toxic to fish.[1][2] Beyond direct mortality, sublethal concentrations of this compound are now understood to induce a range of behavioral abnormalities that can impair survival and reproductive success.[3][4][5] These behavioral alterations are often the first and most sensitive indicators of environmental stress, manifesting long before any overt signs of physiological damage.[6] Understanding these subtle yet significant impacts is paramount for a holistic assessment of the ecological risks posed by this prevalent contaminant.

This guide will provide researchers with the foundational knowledge and practical methodologies to investigate the sublethal behavioral toxicology of this compound in freshwater fish. We will explore the causal links between molecular disruption and observable behavior, offering a framework for robust and insightful scientific inquiry.

The Neurotoxic Heart of the Matter: this compound's Mechanism of Action

The behavioral disruptions observed in fish exposed to this compound are a direct consequence of its potent neurotoxic action. Like other pyrethroids, this compound's primary target is the voltage-gated sodium channels (VGSCs) in the neuronal membranes of the central and peripheral nervous systems.[7][8]

Disruption of Neuronal Signaling

This compound binds to the open state of VGSCs, prolonging the influx of sodium ions into the neuron.[3][7][8] This disruption of the normal repolarization phase leads to a state of hyperexcitability, characterized by repetitive neuronal firing.[3] This initial hyperexcitation is often followed by a period of synaptic depression and eventual nerve block at higher concentrations or with prolonged exposure.[3] This dual effect on the nervous system underpins the often-contradictory behavioral responses observed, such as initial hyperactivity followed by lethargy.[3]

Signaling Pathway Disruption

The continuous depolarization of the neuronal membrane triggers a cascade of downstream effects, including the disruption of other ion channels and neurotransmitter systems. The influx of sodium ions can lead to a secondary disruption of calcium homeostasis, further impacting synaptic transmission.

Figure 1: Simplified signaling pathway of this compound's neurotoxic action.

Quantifying Disruption: A Suite of Behavioral Assays

A comprehensive assessment of this compound's sublethal effects requires a multi-faceted approach, employing a range of behavioral assays that probe different aspects of fish fitness. Here, we present detailed protocols for key behavioral endpoints.

Locomotor Activity and Anxiety: The Open Field and Novel Tank Tests

Changes in swimming activity and the exhibition of anxiety-like behaviors are among the most common responses to neurotoxicant exposure. The Open Field Test (OFT) and the Novel Tank Test (NTT) are robust and widely used assays to quantify these changes.[5][9][10][11]

The OFT assesses spontaneous locomotor activity and exploratory behavior in a novel environment.

Materials:

-

A square or circular arena with opaque walls (e.g., 50 cm x 50 cm x 30 cm for medium-sized fish).

-

An overhead camera for video recording.

-

Video tracking software (e.g., EthoVision XT, ToxTrac).

-

Acclimation tanks.

Procedure:

-

Acclimation: Individually house fish in acclimation tanks for at least 48 hours prior to testing.

-

Test Arena Setup: Fill the open field arena with water from the fish's housing system to a depth of 15-20 cm. The arena should be evenly illuminated.

-

Habituation: Allow the water in the arena to settle for 30 minutes before introducing the fish.

-

Fish Introduction: Gently transfer a single fish to the center of the arena.

-

Recording: Immediately begin recording the fish's behavior for a predetermined period (e.g., 10 minutes).

-

Data Analysis: Use video tracking software to analyze the following parameters:

-

Total distance traveled: An indicator of overall activity.

-

Velocity: Average speed of the fish.

-

Time spent in different zones: Divide the arena into a central zone and a peripheral (thigmotaxis) zone. Increased time spent in the periphery is indicative of anxiety-like behavior.

-

Freezing duration: Periods of immobility.

-

Turning angle/frequency: Measures of exploratory behavior.

-

The NTT is specifically designed to assess anxiety-like behavior in fish based on their natural tendency to initially seek the bottom of a new environment (geotaxis).[8][12][13][14][15]

Materials:

-

A narrow, transparent tank (e.g., 15 cm length x 5 cm width x 30 cm height).

-

A camera positioned to capture a side-view of the tank.

-

Video tracking software.

Procedure:

-

Acclimation: As per the Open Field Test.

-

Test Tank Setup: Fill the novel tank with system water. The tank is often virtually divided into a top, middle, and bottom zone for analysis.

-

Fish Introduction: Gently introduce a single fish into the tank.

-

Recording: Record the fish's vertical movements for a set duration (e.g., 6 minutes).

-

Data Analysis: Analyze the following endpoints:

-

Latency to enter the top zone: The time it takes for the fish to first move to the upper third of the tank.

-

Time spent in the top zone: A measure of reduced anxiety.

-

Number of transitions between zones: An indicator of exploratory activity.

-

Freezing bouts: Periods of immobility.

-

Figure 2: General experimental workflow for assessing sublethal behavioral effects.

Social Behavior: The Shoaling Assay

Social cohesion, or shoaling, is a critical anti-predator and foraging strategy for many fish species.[16] Pesticide exposure can disrupt these intricate social dynamics.[3][17]

This assay quantifies the tendency of fish to form and maintain a cohesive group.[18][19][20]

Materials:

-

A large, circular or square tank (e.g., 100 cm diameter).

-

An overhead camera and video tracking software capable of tracking multiple individuals.

-

A group of fish of the same species and similar size (e.g., 5-10 individuals).

Procedure:

-

Group Acclimation: House the group of fish together in a separate acclimation tank.

-

Test Arena Setup: Fill the test arena with system water.

-

Fish Introduction: Gently introduce the entire shoal into the center of the arena.

-

Recording: After a brief habituation period (e.g., 5 minutes), record the shoal's behavior for 10-15 minutes.

-

Data Analysis: Analyze the following parameters:

-

Average inter-fish distance: The mean distance between all pairs of fish in the shoal. A smaller distance indicates tighter shoaling.

-

Nearest neighbor distance: The average distance of each fish to its closest neighbor.

-

Shoal area/polarity: The area occupied by the shoal and the degree to which the fish are oriented in the same direction.

-

Predator Avoidance: A Test of Survival Instincts

The ability to detect and respond to predators is fundamental to survival. Neurotoxicants like this compound can impair sensory perception and decision-making, increasing vulnerability to predation.[6][7]

This assay measures the fish's response to a simulated or real predator threat.[21][22][23][24]

Materials:

-

A rectangular test tank with a designated "shelter" area (e.g., an opaque tube or artificial vegetation).

-

A method for presenting a predator stimulus (e.g., a live predator in an adjacent, transparent compartment, a video projection of a predator, or the introduction of predator odor/alarm cues).

-

An overhead or side-view camera and video tracking software.

Procedure:

-

Acclimation: Individually acclimate fish to the test tank, including the shelter.

-

Pre-stimulus Recording: Record the fish's baseline behavior for a set period (e.g., 5 minutes).

-

Predator Stimulus Presentation: Introduce the predator stimulus.

-

Post-stimulus Recording: Record the fish's behavior for a further period (e.g., 5 minutes).

-

Data Analysis: Quantify the following responses:

-

Latency to react: The time taken for the fish to exhibit an avoidance response (e.g., freezing, dashing to the shelter).

-

Time spent in shelter: The duration the fish remains in the protected area.

-

Changes in swimming speed and movement patterns: Compare pre- and post-stimulus activity.

-

Unveiling the Biochemical Underpinnings: Neurotransmitter and Enzyme Assays

To connect behavioral changes to their physiological roots, it is essential to quantify the impact of this compound on key neurochemical systems.

Acetylcholinesterase (AChE) Activity

While pyrethroids primarily target sodium channels, they can also indirectly affect the cholinergic system. Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, can lead to a buildup of acetylcholine in the synapse, causing persistent neuronal stimulation.[4][13][25]

This spectrophotometric assay, based on the Ellman method, is a standard for measuring AChE activity in brain tissue.[26]

Materials:

-

Fish brain tissue.

-

Phosphate buffer.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Acetylthiocholine iodide (ATCI).

-

Spectrophotometer (plate reader).

-

Homogenizer.

Procedure:

-

Tissue Preparation: Dissect the brain on ice and homogenize in cold phosphate buffer.

-

Centrifugation: Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Assay Reaction: In a 96-well plate, mix the supernatant with DTNB and ATCI.

-

Measurement: Measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Data Normalization: Express AChE activity relative to the total protein content of the sample.

Dopamine and Serotonin Levels

Dopamine and serotonin are crucial neurotransmitters involved in regulating mood, motivation, and motor control. Alterations in their levels can contribute to the behavioral changes observed after this compound exposure.

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a highly sensitive method for quantifying dopamine, serotonin, and their metabolites in brain tissue.[9][25]

Materials:

-

Fish brain tissue.

-

Perchloric acid.

-

HPLC system with an electrochemical detector.

-

Standards for dopamine, serotonin, and their metabolites.

Procedure:

-

Tissue Preparation: Dissect the brain and homogenize in perchloric acid to precipitate proteins.

-

Centrifugation: Centrifuge to obtain a clear supernatant.

-

HPLC Analysis: Inject the supernatant into the HPLC system. The neurotransmitters are separated on a column and detected electrochemically.

-

Quantification: Compare the peak areas of the samples to those of the known standards to determine the concentrations of dopamine and serotonin.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for interpreting the results of toxicological studies.

Tabular Summaries of Behavioral Data

| Behavioral Endpoint | Control Group (Mean ± SD) | This compound (X µg/L) (Mean ± SD) | p-value |

| Open Field Test | |||

| Total Distance (cm) | 1500 ± 250 | 950 ± 180 | <0.05 |

| Time in Center (%) | 35 ± 8 | 15 ± 5 | <0.01 |

| Novel Tank Test | |||

| Latency to Top (s) | 45 ± 12 | 120 ± 25 | <0.001 |

| Time in Top (%) | 40 ± 10 | 18 ± 7 | <0.01 |

| Shoaling Assay | |||

| Inter-fish Distance (cm) | 5.2 ± 1.1 | 8.9 ± 1.8 | <0.05 |

Tabular Summaries of Biochemical Data

| Biochemical Marker | Control Group (Mean ± SD) | This compound (X µg/L) (Mean ± SD) | % Inhibition/Change | p-value |

| AChE Activity (nmol/min/mg protein) | 12.5 ± 2.1 | 7.8 ± 1.5 | 37.6% | <0.01 |

| Dopamine (ng/mg tissue) | 3.2 ± 0.5 | 2.1 ± 0.4 | -34.4% | <0.05 |

| Serotonin (ng/mg tissue) | 1.8 ± 0.3 | 2.5 ± 0.6 | +38.9% | <0.05 |

Ecological Implications and Future Directions

The sublethal behavioral effects of this compound have significant ecological ramifications. Impaired swimming ability and predator avoidance directly increase mortality risk.[6] Disrupted social behavior can lead to reduced foraging efficiency and reproductive success.[3][17] These individual-level impacts can scale up to affect population dynamics and community structure, potentially leading to declines in sensitive fish populations and altering aquatic food webs.[3][16]

Future research should focus on several key areas:

-

Long-term and multi-generational effects: Investigating the chronic impacts of this compound exposure across the entire life cycle of fish.

-

Mixture toxicity: Assessing the synergistic or antagonistic effects of this compound in combination with other environmental stressors.

-

Recovery and resilience: Determining the potential for behavioral recovery following a reduction in this compound exposure.

-

Linking laboratory findings to field observations: Validating laboratory-based behavioral endpoints with observations of fish behavior in natural, contaminated environments.

By employing the robust methodologies outlined in this guide, the scientific community can continue to unravel the complex and often subtle ways in which pesticides like this compound impact aquatic ecosystems. This knowledge is fundamental to developing sound environmental policies and protecting the biodiversity of our freshwater resources.

References

-

EHN. (Year). Pesticide pollution is altering how fish behave in freshwater and ocean ecosystems. Environmental Health News. [Link]

-

Refinement of the novel tank diving test: toward standardized and robust analysis of anxiety-like behavior in zebrafish. (2023). PubMed Central. [Link]

-

The Novel Tank Diving assay (also known as the Novel Tank Test, NTT). Zantiks. [Link]

-

Effects of Pollution on Fish Behavior, Personality, and Cognition: Some Research Perspectives. (2020). Frontiers in Marine Science. [Link]

-

Dirty Waterways May Alter Fish Behavior. (2023). Undark Magazine. [Link]

-

Research: Pesticide Exposure Impacts Fish Generations, Even at Low Levels. (2024). Mirage News. [Link]

- Eisler, R. (1992). This compound hazards to fish, wildlife, and invertebrates: a synoptic review. U.S. Fish and Wildlife Service.

-

Gas-liquid chromatography for this compound residue analysis: in vivo alterations in the acetylcholinesterase activity and acetylcholine in different tissues of the fish, Labeo rohita (Hamilton). (2009). PubMed. [Link]

-

High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish. (2009). PubMed Central. [Link]

-

Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species. (2016). PubMed Central. [Link]

-

An efficient new assay for measuring zebrafish anxiety. (2021). PublicationsList.org. [Link]

-

An Automated Assay System to Study Novel Tank Induced Anxiety. (2019). Frontiers in Behavioral Neuroscience. [Link]

-

Novel Tank Diving Test with Zebrafish. Biobide. [Link]

-

Studies on Behavioural Response of freshwater fish, Tilapia (Oreochromis mossambicus) exposed to synthetic pyrethroid cypermethrin. (2018). JETIR. [Link]

-

This compound (UK PID). Inchem.org. [Link]

-

Adapting the Open Field Test to Assess Anxiety-Related Behavior in Zebrafish. JoVE. [Link]

-

The impacts of pesticide exposure on fish conspecific interactions: A systematic review and meta-analysis. ResearchGate. [Link]

-

Blood Biochemical Biomarkers in Fish Toxicology—A Review. (2022). MDPI. [Link]

-

A Predator-Based Methodology for Studying Predator-Prey Relationships in Fishes. (2021). NSUWorks. [Link]

-

Experimental Protocol for Examining Behavioral Response Profiles in Larval Fish: Application to the Neuro-stimulant Caffeine. (2018). PubMed Central. [Link]

-

Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

-

Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. (2024). bioRxiv. [Link]

-

The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. (2019). PubMed. [Link]

-

Boldness, Aggression, and Shoaling Assays for Zebrafish Behavioral Syndromes. (2016). PubMed Central. [Link]

-

Predator Avoidance in Extremophile Fish. (2013). MDPI. [Link]

-

Differences in predator-avoidance behavior between two invasive gobies and their native competitors. (2016). Oxford Academic. [Link]

-

Graphviz. Graphviz. [Link]

-

Fish models in behavioral toxicology: Automated techniques, updates and perspectives*. Aquatic Pathobiology Laboratory. [Link]

-

Phenomics Approach to Investigate Behavioral Toxicity of Environmental or Occupational Toxicants in Adult Zebrafish (Danio rerio). ResearchGate. [Link]

-

Shoaling behavior test. The test consists in placing a group of... ResearchGate. [Link]

-

Zebrafish Shoaling, Its Behavioral and Neurobiological Mechanisms, and Its Alteration by Embryonic Alcohol Exposure: A Review. (2019). Frontiers in Behavioral Neuroscience. [Link]

-

Utilizing Multiple Behavioral Endpoints to Identify Negative Control Chemicals in a Larval Zebrafish Behavior Assay. ResearchGate. [Link]

-

Fish Response to Toxic Environments. American Fisheries Society. [Link]

-

Guide to Flowcharts in Graphviz. Sketchviz. [Link]

-

A Method to Train Groups of Predator-Naive Fish to Recognize and Respond to Predators When Released into the Natural Environment. ResearchGate. [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

-

Building diagrams using graphviz. (2021). Chad's Blog. [Link]

-

Feeding Behavior of Fish and Its Control. ResearchGate. [Link]

-

Toxicity and residue studies of this compound to the freshwater fish Channa punctatus (Bloch). (2003). PubMed. [Link]

-

Toxicity Studies of this compound on Zebrafish, Danio rerio (Hamilton, 1822). ResearchGate. [Link]

-

This compound induced toxicity and behaviour changes in Zebra fish. JETIR. [Link]

-

Toxicity Studies of this compound on Zebrafish, Danio rerio (Hamilt. (2016). Longdom Publishing. [Link]

-

Fish Feed Intake, Feeding Behavior, and the Physiological Response of Apelin to Fasting and Refeeding. (2020). PubMed Central. [Link]

-

Effects of chemical pollutants on foraging behavior and sensitivity of fish to food stimuli. ResearchGate. [Link]

-

Pharmacological Modulation of Serotonin Levels in Zebrafish Larvae: Lessons for Identifying Environmental Neurotoxicants Targeting the Serotonergic System. (2021). MDPI. [Link]

Sources

- 1. informaticsjournals.co.in [informaticsjournals.co.in]

- 2. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adapting the Open Field Test to Assess Anxiety-Related Behavior in Zebrafish | Springer Nature Experiments [experiments.springernature.com]

- 11. Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijzab.com [ijzab.com]

- 13. This compound induced changes in the Ach and associated AchE activity in different tissues of fish Cirrhinus mrigala (Hamilton) under lethal and sub-lethal exposure period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Timing and plasticity of shoaling behaviour in the zebrafish, Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Environmental Risk of Pesticides for Fish in Small- and Medium-Sized Streams of Switzerland - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Boldness, Aggression, and Shoaling Assays for Zebrafish Behavioral Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Zebrafish Shoaling, Its Behavioral and Neurobiological Mechanisms, and Its Alteration by Embryonic Alcohol Exposure: A Review [frontiersin.org]

- 21. nsuworks.nova.edu [nsuworks.nova.edu]

- 22. Predator Avoidance in Extremophile Fish [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Gas-liquid chromatography for this compound residue analysis: in vivo alterations in the acetylcholinesterase activity and acetylcholine in different tissues of the fish, Labeo rohita (Hamilton) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. entomoljournal.com [entomoljournal.com]

Enantioselective toxicity of Fenvalerate isomers in daphnia magna

An In-depth Technical Guide to the Enantioselective Toxicity of Fenvalerate Isomers in Daphnia magna

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the enantioselective toxicity of this compound isomers in the freshwater crustacean Daphnia magna, a key indicator species in ecotoxicology. We will delve into the stereochemistry of this compound, the differential toxicokinetics and toxicodynamics of its isomers, and the underlying biochemical mechanisms that drive this enantioselectivity. This document is intended for researchers, ecotoxicologists, and environmental scientists engaged in the risk assessment of chiral pesticides.

Introduction: The Challenge of Chiral Pesticides

This compound, a synthetic pyrethroid insecticide, is a chiral compound with two chiral centers, leading to the existence of four stereoisomers: (2S, αS), (2S, αR), (2R, αS), and (2R, αR). While often used as a racemic mixture, it is crucial to recognize that these isomers can exhibit significant differences in their biological activity and toxicity. The environment is a three-dimensional, chiral medium, and interactions between chiral pollutants and biological systems are inherently stereospecific. Understanding the enantioselective behavior of pesticides like this compound is paramount for accurate environmental risk assessment.

Daphnia magna is a widely used model organism in aquatic toxicology due to its sensitivity to a broad range of toxicants, short life cycle, and ease of culture. Its response to the individual stereoisomers of this compound provides a clear window into the environmental fate and impact of this complex pesticide.

Stereoisomers of this compound and Their Properties

This compound's two chiral centers give rise to two diastereomeric pairs of enantiomers. The insecticidal activity is primarily associated with the (2S, αS)-isomer, which is most effective at targeting the voltage-gated sodium channels in insects. However, the toxicity to non-target organisms, such as Daphnia magna, is more complex and involves contributions from the other isomers.

The differential toxicity of these isomers in Daphnia magna is a critical area of study. Research has shown that the four stereoisomers exhibit a clear order of acute toxicity, which will be explored in the subsequent sections. This enantioselectivity is not merely a matter of degree but reflects distinct interactions at the molecular level.

Experimental Workflow for Assessing Enantioselective Toxicity

A robust experimental design is essential to accurately quantify the enantioselective toxicity of this compound isomers in Daphnia magna. The following workflow outlines the key steps, from test substance preparation to data analysis.

Caption: Experimental workflow for assessing enantioselective toxicity.

Detailed Protocol: Acute Immobilization Test (OECD 202)

This protocol is a standard method for determining the acute toxicity of chemicals to Daphnia magna.

-

Test Organisms : Neonates (<24 hours old) from a healthy, parthenogenetically reproducing stock of Daphnia magna.

-

Test Substance Preparation : Prepare stock solutions of each this compound isomer in a suitable solvent (e.g., acetone). A series of dilutions in reconstituted water are then made to create the desired test concentrations. A solvent control group is essential.

-

Test Conditions :

-

Temperature: 20 ± 1 °C

-

Photoperiod: 16 hours light / 8 hours dark

-

Test Vessels: Glass beakers containing at least 2 mL of test solution per daphnid.

-

Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates.

-

-

Procedure :

-

Introduce the neonates into the test vessels.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

-

Data Analysis : Calculate the 48-hour LC50 (median lethal concentration) and its 95% confidence intervals for each isomer using probit analysis or a similar statistical method.

Enantioselective Toxicity: Quantitative Data

The acute toxicity of the four this compound stereoisomers to Daphnia magna has been quantified in several studies. The following table summarizes representative LC50 values.

| Stereoisomer | 48-h LC50 (µg/L) | Relative Toxicity (compared to [2R, αR]) |

| [2S, αS] | 0.45 | ~10x |

| [2S, αR] | 1.23 | ~3.7x |

| [2R, αS] | 2.89 | ~1.6x |

| [2R, αR] | 4.67 | 1x |

Note: These values are representative and may vary slightly between studies due to different experimental conditions.

The data clearly demonstrates a significant enantioselectivity, with the [2S, αS]-isomer being the most toxic and the [2R, αR]-isomer being the least toxic. This differential toxicity points to stereospecific interactions with biological targets within Daphnia magna.

Mechanisms of Enantioselective Toxicity

The observed differences in toxicity are a result of a combination of toxicokinetic and toxicodynamic factors. These include differential uptake, metabolism, and interaction with target sites.

Toxicokinetics: Uptake and Metabolism

The uptake and elimination of this compound isomers in Daphnia magna are stereoselective. While the uptake rates may not differ significantly between isomers, the metabolic processes, particularly enzymatic detoxification, play a crucial role.

-

Carboxylesterases (CES) : These enzymes are known to hydrolyze the ester linkage in pyrethroids, leading to their detoxification. Studies have shown that the activity of CES in Daphnia magna can be stereoselectively inhibited by this compound isomers. The [2S, αS]-isomer is a more potent inhibitor of CES than the other isomers, which may lead to its reduced detoxification and consequently higher toxicity.

-

Glutathione S-transferases (GST) : GSTs are another key group of detoxification enzymes that catalyze the conjugation of glutathione to xenobiotics. The activity of GSTs can also be modulated in an enantioselective manner by this compound isomers.

Toxicodynamics: Target Site Interactions

The primary target of pyrethroid insecticides is the voltage-gated sodium channel in the nervous system. The stereospecific binding of this compound isomers to this target is a major determinant of their toxicity. The [2S, αS]-isomer exhibits the highest affinity for the sodium channel, leading to prolonged channel opening and hyperexcitation of the nervous system.

The following diagram illustrates the proposed mechanism of enantioselective toxicity.

Caption: Proposed mechanism of enantioselective toxicity in Daphnia magna.

Sub-lethal Effects and Biomarkers

Beyond acute mortality, this compound isomers can induce a range of sub-lethal effects at environmentally relevant concentrations. These can serve as sensitive biomarkers of exposure and effect.

-

Heart Rate : Exposure to this compound isomers can cause a significant decrease in the heart rate of Daphnia magna. This effect is also enantioselective, with the [2S, αS]-isomer causing the most pronounced bradycardia.

-

Oxidative Stress : this compound exposure can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The extent of oxidative stress can vary between isomers.

Environmental Implications and Future Directions

The enantioselective toxicity of this compound highlights the importance of considering chirality in environmental risk assessment. The use of racemic mixtures in toxicity testing can lead to an underestimation of the risk posed by the more toxic isomers.

Future research should focus on:

-

Chronic Toxicity : Investigating the long-term effects of individual isomers on the growth, reproduction, and survival of Daphnia magna.

-

Enantioselective Fate in the Environment : Understanding how abiotic and biotic processes in aquatic ecosystems affect the enantiomeric ratio of this compound over time.

-

Mixture Toxicity : Assessing the combined effects of this compound isomers and other pollutants.

By adopting an enantiomer-specific approach, we can develop a more accurate and comprehensive understanding of the environmental risks associated with chiral pesticides like this compound.

References

-

Wang, P., et al. (2012). Enantioselective toxicity of this compound to Daphnia magna and the mediating role of carboxylesterase. Environmental Science & Technology, 46(11), 6231-6238. [Link]

-

Xu, Z., et al. (2011). Enantioselective separation and ecotoxicity of this compound. Journal of Environmental Science and Health, Part B, 46(6), 534-540. [Link]

-

Liu, W., et al. (2005). Chiral toxicity of the four isomers of this compound to Daphnia magna. Environmental Toxicology and Chemistry, 24(7), 1773-1778. [Link]

-

OECD. (2004). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 202: Daphnia sp. Acute Immobilisation Test. [Link]

Topic: Bioaccumulation Potential of Fenvalerate in Aquatic Food Chains

An In-Depth Technical Guide

Abstract

Fenvalerate, a synthetic pyrethroid insecticide, has been widely used in agriculture, leading to its potential entry into aquatic ecosystems through runoff and spray drift. Its inherent physicochemical properties, notably high lipophilicity and low aqueous solubility, predispose it to partitioning from water into the tissues of aquatic organisms. This technical guide provides a comprehensive analysis of the bioaccumulation potential of this compound in aquatic food chains. We will explore the fundamental mechanisms of uptake and metabolism, present empirical data on bioconcentration factors (BCF), detail standardized experimental protocols for assessment, and discuss the ecotoxicological implications for aquatic life. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in assessing the environmental fate and impact of pesticides.

Introduction: this compound and the Principle of Bioaccumulation

This compound is a broad-spectrum Type II synthetic pyrethroid insecticide known for its potent neurotoxicity in target insect pests.[1][2] It acts by modifying the kinetics of voltage-gated sodium channels in nerve membranes, causing prolonged excitation and paralysis.[1][2] Technical grade this compound is a complex mixture of four stereoisomers, with the (2S, αS) isomer exhibiting the highest insecticidal activity.[1] While valued for its efficacy and relatively low toxicity to birds and mammals, this compound is extremely toxic to non-target aquatic organisms, particularly fish and invertebrates.[1][3][4]

A primary concern regarding its environmental impact is its potential for bioaccumulation . This process involves the net accumulation of a chemical by an aquatic organism from all exposure routes, including water, food, and sediment.[5][6] It is critical to distinguish between two key metrics:

-

Bioconcentration (BCF): The accumulation of a substance from the ambient water alone, primarily through respiratory and dermal surfaces.[7]

-

Bioaccumulation (BAF): The accumulation from all environmental sources, including water and the consumption of contaminated food (dietary uptake).[5][8]

When a substance is transferred and its concentration increases at successively higher levels of the food chain, the process is known as biomagnification .[5][6] For persistent and lipophilic compounds like this compound, biomagnification can lead to hazardous concentrations in top predators, even when ambient water concentrations are low.[6]

The Physicochemical Drivers of this compound's Bioaccumulation

The bioaccumulation potential of a chemical is fundamentally governed by its physicochemical properties. For this compound, several key parameters indicate a high propensity for accumulation in aquatic biota.

-

Octanol-Water Partition Coefficient (Log Kow): This value measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. This compound has a high Log Kow, with reported values ranging from 4.42 to 5.01.[3][4][9] This high lipophilicity is the primary driver for its partitioning from the water column into the lipid-rich tissues of aquatic organisms.[10] Chemicals with high Log Kow values are known to have a greater potential to bioaccumulate.[8][11]

-

Water Solubility: Consistent with its high lipophilicity, this compound has a very low solubility in water.[3][4][12] This property limits its concentration in the dissolved phase and promotes its adsorption to suspended organic matter, sediment, and biological tissues.

-

Environmental Persistence: this compound is characterized as being moderately persistent in soil and aquatic systems.[3][4] While it is susceptible to degradation by photoactivity in water and microbial action in soils, its half-life can extend for several weeks, providing a sufficient window for uptake by organisms.[10]

These properties collectively create a scenario where this compound, upon entering an aquatic system, does not remain in the water column but rapidly partitions into sediment and the tissues of living organisms, initiating its entry into the food chain.

Biological Fate: Uptake, Metabolism, and Depuration

Once available in the aquatic environment, the concentration of this compound within an organism is determined by the balance between uptake, metabolic transformation, and elimination (depuration).

Uptake Routes

Aquatic organisms are exposed to this compound through multiple pathways:

-

Direct Uptake from Water: Fish and invertebrates absorb this compound directly from the water across their gill and dermal surfaces. This is the primary route measured in bioconcentration studies.

-

Dietary Intake: Consumption of contaminated algae, smaller invertebrates, or prey fish constitutes a significant exposure route, particularly in higher trophic levels. This is a key component of bioaccumulation.[5]

Metabolism and Its Limitations

Metabolism is the primary mechanism by which organisms can reduce the body burden of foreign chemicals. For pyrethroids, key metabolic pathways include ester hydrolysis and oxidation. However, a critical factor in this compound's ecotoxicology is the limited capacity of fish to metabolize and excrete it.[13] This metabolic deficiency, compared to mammals and birds, leads to a longer residence time in fish tissues, thereby increasing its bioaccumulation potential and toxicity. Exposure to this compound has been shown to impair cellular metabolism in fish, affecting enzymes, protein synthesis, and energy reserves like glycogen.[13][14][15]

Depuration

Depuration is the process of eliminating a substance from an organism's tissues after exposure has ceased. While this compound is taken up readily, it is also lost relatively quickly when organisms are transferred to a clean environment.[16] However, the rate of depuration may not be fast enough to prevent transfer to higher trophic levels in a continuously contaminated environment.

Quantitative Evidence of this compound Bioaccumulation

Numerous studies have quantified the accumulation of this compound in various aquatic species. The Bioconcentration Factor (BCF) is the most commonly reported metric from laboratory studies.

| Organism Type | Species | Bioconcentration/Bioaccumulation Factor (BCF/BAF) | Reference |

| Algae | - | 477 - 933 | [10] |

| Invertebrates | Snail, Daphnia | 356 - 4,700 | [10][16] |

| Fish | Various | 40 - 570 | [10][16] |

Table 1: Reported Bioconcentration and Bioaccumulation Factors for this compound in various aquatic organisms.

The data clearly show that this compound bioconcentrates to significant levels in aquatic life. The exceptionally high values in invertebrates are particularly noteworthy, as these organisms form the base of many aquatic food webs and act as a primary vector for transferring this compound to predatory fish.

Caption: Standard experimental workflow for the OECD 305 Bioconcentration Fish Test.

Analytical Methods for this compound Detection

Accurate quantification of this compound in water and biota is essential. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to achieve the low detection limits required for environmental monitoring. [17][18][19]

Ecotoxicological Implications

The bioaccumulation of this compound is of significant concern because it can reach concentrations in organisms that are toxic, even if the ambient water levels are below acute toxicity thresholds. Documented sublethal effects in fish and aquatic organisms include:

-

Neurotoxicity: As a potent neurotoxicant, accumulated this compound can lead to behavioral changes such as erratic swimming, lethargy, and altered feeding activity, which can impair survival and reproduction. [20]* Metabolic Disruption: It can interfere with critical enzyme systems and deplete energy reserves, leading to reduced growth and fitness. [13][14]* Reproductive Effects: Some studies suggest that this compound can interfere with the synthesis of sex hormones and cause abnormal gonadal development in fish. [21]* Developmental Effects: Exposure can result in growth retardation and delayed maturity in aquatic invertebrates like Daphnia magna. [22]

Conclusion

The physicochemical properties of this compound—namely its high lipophilicity (Log Kow > 4.4) and low water solubility—conclusively indicate a high potential for bioaccumulation in aquatic organisms. This potential is realized in aquatic ecosystems, as confirmed by empirically derived bioconcentration factors that can reach into the thousands, particularly for invertebrates. While this compound is moderately persistent, its slow metabolism in fish allows for significant accumulation and subsequent biomagnification through the food chain. The standardized OECD 305 protocol provides a robust framework for quantifying this risk. Given its high toxicity to aquatic life, the bioaccumulation potential of this compound represents a significant environmental hazard that requires careful management and monitoring to protect the health of aquatic ecosystems.

References

-

This compound - IARC Publications. (n.d.). International Agency for Research on Cancer. [Link]

-

Eisler, R. (1992). This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service. [Link]

-

Eisler, R. (1992). This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. SciSpace. [Link]

-

OECD. (2012). Test No. 305: Bioconcentration: Flow-through Fish Test. OECD Publishing. [Link]

-

OECD. (2012). Test No. 305: Bioconcentration: Flow-through Fish Test. OECD Publishing. [Link]

-

AERU. (n.d.). This compound (Ref: OMS 2000). University of Hertfordshire. [Link]

-

Eisler, R. (1992). This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Department of the Interior, Fish and Wildlife Service. [Link]

-

Beyond Pesticides. (1988). This compound ChemicalWatch Factsheet. [Link]

-

AERU. (n.d.). This compound (Ref: OMS 2000). University of Hertfordshire. [Link]

-

Sarkar, B., et al. (n.d.). This compound Toxicity on Fish: A Review. Research & Reviews: Journal of Veterinary Science and Technology. [Link]

-

IPCS. (1992). This compound (UK PID). Inchem.org. [Link]

-

Situ Biosciences. (n.d.). OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

Fera Science Ltd. (n.d.). Bioaccumulation in Fish Test. [Link]

-

Homenauth, O. (2002). Chemistry and fate of this compound and esthis compound. PubMed. [Link]

-

Swaroop, B. L., et al. (2007). Spectrophotometric Determination Of this compound In Environmental Samples. TSI Journals. [Link]

-

WHO. (1990). This compound (EHC 95). Inchem.org. [Link]

-